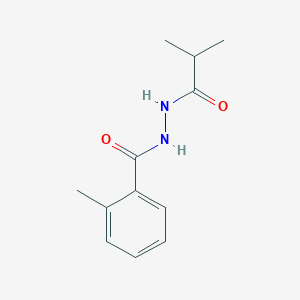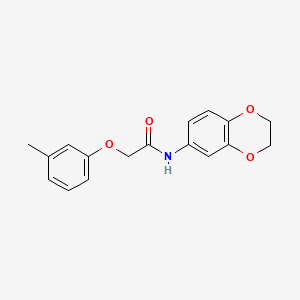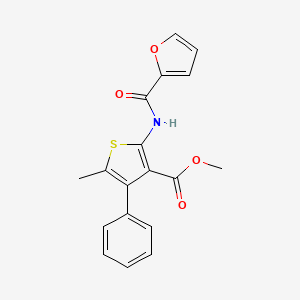![molecular formula C10H8Cl3NO4 B5675569 methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5675569.png)
methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related carbamate compounds involves multiple steps, including the use of specific reagents and conditions to achieve the desired product. For instance, carbamates with various substituents can be synthesized from diamino benzene and methyl isocyanate, illustrating the versatility of carbamate synthesis methods (Cheung et al., 1987).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and spectroscopic methods, reveal the intricate details of carbamate derivatives. For example, studies on carbamate derivatives highlight the presence of strong and weak hydrogen bonds, contributing to their three-dimensional architecture (Das et al., 2016).
Chemical Reactions and Properties
Carbamate compounds participate in various chemical reactions, including cyclization and reactions with amines, leading to a range of derivatives with potential biological activity. Such reactions underscore the reactivity and versatility of carbamate structures (Kurouchi et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO4/c1-16-8(15)14-10(9(11,12)13)17-6-4-2-3-5-7(6)18-10/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOUGLLHLBGNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1(OC2=CC=CC=C2O1)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S*,5R*)-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5675496.png)
![1-(4-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5675504.png)

![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5675525.png)
![4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5675533.png)
![1-(2-pyridinyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5675536.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-2-(dimethylamino)-2-(4-fluorophenyl)acetamide](/img/structure/B5675551.png)
![(4S)-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5675554.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-piperazinedione](/img/structure/B5675555.png)

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5675576.png)
![ethyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5675591.png)
